molecular formula C14H14F2N4O B2488028 4,4-difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 2327348-12-7

4,4-difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine

Cat. No.: B2488028
CAS No.: 2327348-12-7
M. Wt: 292.29
InChI Key: UWBQAEHGTRUTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a difluoromethyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine typically involves multiple steps. One common method includes the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring can be introduced through a nucleophilic substitution reaction. The difluoromethyl group is often added using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for the fluorination step. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4,4-Difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability. The piperidine ring can interact with various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine is unique due to its combination of a piperidine ring, a triazole ring, and a difluoromethyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the triazole ring enhances its potential as a bioactive molecule, while the difluoromethyl group increases its stability and bioavailability.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-14(16)6-8-19(9-7-14)13(21)12-10-17-20(18-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBQAEHGTRUTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.